Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
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Overview
Description
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is a complex organic compound with the molecular formula C21H15NO2 This compound is a derivative of acridine, a polycyclic aromatic hydrocarbon, and is characterized by its unique dihydrodiol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Dibenz(a,j)acridine, followed by dihydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and solvents like ethyl acetate. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The industrial methods are designed to be cost-effective and scalable, catering to the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon structure.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
Scientific Research Applications
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting the replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The detailed pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,j)acridine: The parent compound, lacking the dihydrodiol structure.
Dibenz(a,j)acridine-3,4-dione: An oxidized derivative with different chemical properties.
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-: A stereoisomer with distinct stereochemistry.
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is unique due to its specific stereochemistry and dihydrodiol structure
Properties
CAS No. |
117019-80-4 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChI Key |
LWQQPBNWXMYMEF-NHCUHLMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@H]([C@@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Origin of Product |
United States |
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